2-(Difluoromethyl)cyclopropan-1-amine
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Overview
Description
2-(Difluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C4H8F2N It is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)cyclopropan-1-amine typically involves the difluoromethylation of cyclopropanamine. One common method includes the reaction of cyclopropanamine with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Difluoromethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)cyclopropanamine: Similar in structure but with different substitution patterns.
2-(Difluoromethyl)-2-methylcyclopropan-1-amine: Contains an additional methyl group on the cyclopropane ring.
Uniqueness
2-(Difluoromethyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C4H7F2N |
---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2 |
InChI Key |
GAIGMFMTIOWSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C(F)F |
Origin of Product |
United States |
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